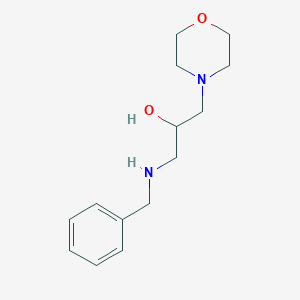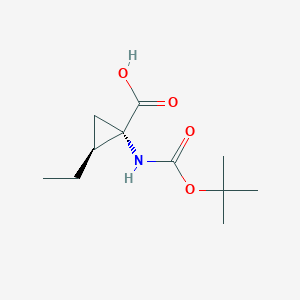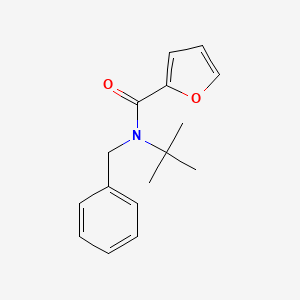![molecular formula C8H12N6O B14908749 N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazolo[1,5-b]pyridazine core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
The synthesis of N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine typically involves a multi-step process. One common method includes the condensation of appropriate aldehydes with 2-aminotetrazole under solvent-free conditions, followed by cyclization to form the tetrazolo[1,5-b]pyridazine core . The reaction conditions often require the use of catalysts such as tetrabromobenzene-1,3-disulfonamide to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally retain the tetrazolo[1,5-b]pyridazine core structure.
Scientific Research Applications
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of new heterocyclic compounds with potential pharmaceutical properties . In biology, it is studied for its potential as an antimicrobial and anticancer agent . The compound’s unique structure also makes it a candidate for use in materials science, particularly in the development of energetic materials and polymers . Additionally, its ability to undergo various chemical reactions makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic processes . As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other similar compounds, such as tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-b][1,2,4]triazin-7-amine . These compounds share a similar tetrazole-based core structure but differ in their specific substituents and ring systems. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, while tetrazolo[1,5-a]pyrimidines are known for their antitumor and antibacterial activities, this compound may exhibit different pharmacological profiles due to its unique structure .
Properties
Molecular Formula |
C8H12N6O |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H12N6O/c1-6(5-15-2)9-7-3-4-8-10-12-13-14(8)11-7/h3-4,6H,5H2,1-2H3,(H,9,11) |
InChI Key |
MSXJQRJKGJIGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)
![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)


![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)


![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)

![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)


